N-(2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-12-3-4-14(27-2)13(9-12)21-15(25)10-24-11-20-17-16(18(24)26)29-19(22-17)23-5-7-28-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVURHCYNWANYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiazolopyrimidine core : This structure is known for various biological activities.
- Thiomorpholine ring : Provides specific interactions with biological targets.
- Methoxy and methyl substitutions : These groups can influence the compound's solubility and reactivity.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 431.53 g/mol.
Synthesis
The synthesis typically involves several steps:
- Formation of the thiazolopyrimidine core through cyclization of appropriate precursors.
- Introduction of the thiomorpholine ring via nucleophilic substitution reactions.
- Attachment of the methoxy and methyl groups , which may require specific reaction conditions to ensure high yield and purity.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.
- DNA/RNA Interaction : Potential binding to nucleic acids may affect gene expression and protein synthesis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various biological targets:
- Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those resistant to conventional therapies. For instance, studies indicated a cytotoxic effect on breast cancer cell lines with IC50 values in the low micromolar range .
- COX-II Inhibition : Similar compounds have been reported to exhibit selective inhibition against cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. The compound's structural analogs have shown promising results with IC50 values comparable to existing COX-II inhibitors like Celecoxib .
- Antimicrobial Activity : Preliminary screening revealed antimicrobial properties against specific bacterial strains, suggesting potential applications in treating infections .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the compound's efficacy against multiple cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results showed a significant reduction in cell viability at concentrations as low as 1 µM.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | IC50 Value |
|---|---|---|---|
| N-(2-methoxy-5-methylphenyl)-2-[7-oxo... | Thiazolopyrimidine | Anticancer | 1 µM |
| Celecoxib | COX-II Inhibitor | Anti-inflammatory | 0.78 µM |
| PYZ16 | Pyrazole Derivative | COX-II Inhibitor | 0.52 µM |
Scientific Research Applications
Biological Activities
- Antitumor Activity
-
Antimicrobial Properties
- The thiazole and pyrimidine moieties are known for their antimicrobial activity. Preliminary evaluations suggest that N-(2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide could serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains .
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include:
- Formation of the thiazolo[4,5-d]pyrimidine core.
- Introduction of the thiomorpholine substituent.
- Final acetamide formation.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cells, showing IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
A series of derivatives were synthesized based on the core structure of this compound and tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics like ceftriaxone .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-thiazolopyrimidin-6-yl]acetamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiazolopyrimidine Core Formation : Cyclization of thiourea derivatives with α-bromo ketones under basic conditions (e.g., KOH in ethanol) .
- Thiomorpholine Incorporation : Nucleophilic substitution or coupling reactions using thiomorpholine-4-carbonyl chloride in anhydrous dichloromethane .
- Final Acetamide Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the methoxy-methylphenyl group .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column (≥95% purity) or recrystallization using ethanol/water mixtures .
Q. Which spectroscopic and computational methods are most reliable for structural elucidation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation .
- X-ray Crystallography : Single-crystal diffraction to resolve 3D conformation, particularly for assessing planarity of the thiazolopyrimidine core .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and optimize synthetic pathways .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Storage : -20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the thiomorpholine sulfur .
- pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions; use neutral buffers for biological assays .
Advanced Research Questions
Q. How can computational docking studies guide the identification of biological targets (e.g., COX-II, CDKs)?
- Approach :
- Target Selection : Prioritize proteins with known interactions with thiazolopyrimidine derivatives (e.g., cyclooxygenase-II, cyclin-dependent kinases) .
- Docking Software : AutoDock Vina or Schrödinger Suite for ligand-protein binding simulations .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-II IC₅₀ ≈ 0.52 μM for analogs) .
- Case Study : Docking of the thiomorpholine ring into COX-II’s hydrophobic pocket suggests competitive inhibition, validated via fluorescence quenching assays .
Q. How should researchers design experiments to resolve contradictions in cytotoxicity data across cancer cell lines?
- Hypothesis Testing :
- Cell Line Selection : Compare sensitive (e.g., MCF-7, IC₅₀ = 8.2 μM) vs. resistant (e.g., A549, IC₅₀ > 50 μM) lines to identify resistance mechanisms .
- Orthogonal Assays : Combine MTT viability assays with flow cytometry (apoptosis) and Western blotting (caspase-3 activation) .
- Data Analysis : Use ANOVA with post-hoc Tukey tests to assess significance; consider off-target effects via kinome-wide profiling .
Q. What strategies optimize structure-activity relationship (SAR) studies for enhanced target selectivity?
- Modification Sites :
- Thiomorpholine Ring : Replace with morpholine or piperazine to assess sulfur’s role in target binding .
- Methoxy-Methylphenyl Group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with kinase ATP pockets .
- Biological Testing : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
